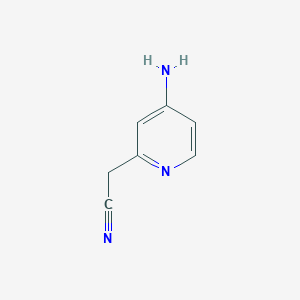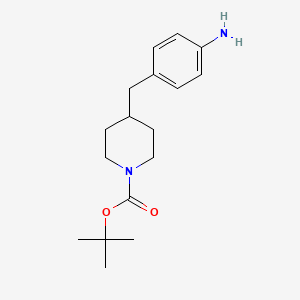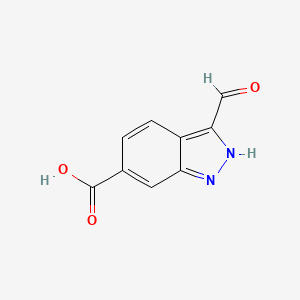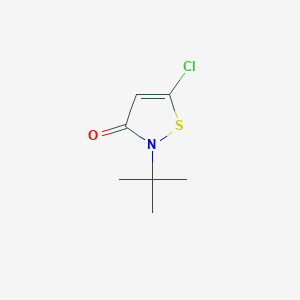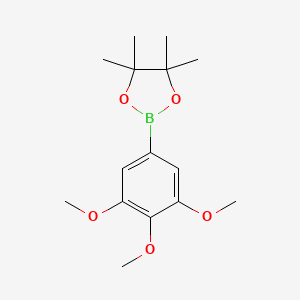
4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane
説明
The compound of interest, 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles known for their utility in organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemistry of this class of compounds.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves various strategies, including the use of continuous flow processes and catalytic systems. For instance, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was achieved through a scalable process involving trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, highlighting the challenges and solutions in synthesizing such molecules on a large scale . Similarly, the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilized 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a building block, demonstrating the versatility of dioxaborolanes in constructing complex molecular architectures .
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in these compounds may be available for further chemical transformations.
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions, often serving as intermediates or reagents. The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involved the reaction of an alkyne with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under an inert atmosphere, indicating the reactivity of such compounds towards alkynes . Additionally, the synthesis of pyrene derivatives functionalized with dioxaborolane groups showcases the structural versatility and potential for forming host-guest structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group with specific lattice constants, which can affect the compound's density and stability . The synthesis of 2-(trimethylsiloxy)-1,3,2-dioxaborolanes and related compounds, along with their physical measurements such as molecular weights and spectroscopic data, further contribute to understanding the properties of these molecules .
科学的研究の応用
Synthesis and Chemical Properties
- Preparative Synthesis: A scalable process for the synthesis of a closely related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, has been developed. This involves a continuous-flow and distillation process to efficiently produce large quantities of a key propargylation reagent (Fandrick et al., 2012).
- Synthesis of Derivatives: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential applications in materials science and therapeutics (Das et al., 2015).
Application in Drug Synthesis and Material Science
- Silicon-Based Drug Synthesis: This compound has been used as a building block for synthesizing biologically active derivatives, such as in the development of new syntheses for the retinoid agonist disila-bexarotene (Büttner et al., 2007).
- Liquid Crystal Display (LCD) Technology: Boron-containing polyene systems derived from this compound are being investigated as potential new materials for LCD technology (Das et al., 2015).
Exploration in Organic Chemistry and Analytical Methods
- Organic Synthesis: The compound has been used in organic synthesis, such as in the preparation of delta-hydroxyesters through a double nucleophilic addition reaction (Shimizu et al., 2010).
- Electrochemical Properties: Electrochemical properties of organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been studied to understand their potential in various chemical reactions (Tanigawa et al., 2016).
Crystal Structure Analysis
- Crystallography Studies: The compound has been subject to crystallographic and conformational analyses to better understand its molecular structure and properties, providing insights into its potential applications in various fields of science (Huang et al., 2021).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-11(17-5)13(19-7)12(9-10)18-6/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEARINNLCHQTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620179 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |
CAS RN |
214360-67-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



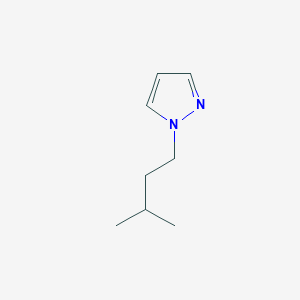
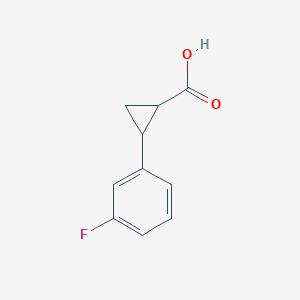

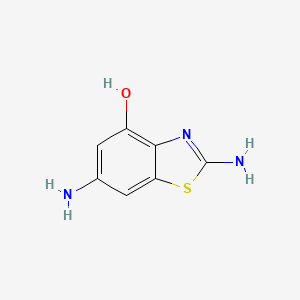




![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
